
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a polyether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with a polyether chain precursor. The reaction is often carried out under mild conditions to ensure the integrity of the polyether chain. Common reagents used in this synthesis include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group on the polyether chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzoic acid.
Reduction: 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde depends on its application. In drug delivery, for example, the polyether chain can interact with biological membranes, enhancing the transport of the compound across cell membranes. The benzaldehyde moiety can also interact with various molecular targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzonitrile
- 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate
- 17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate
Uniqueness
4-((17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)oxy)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a long polyether chain. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
191984-39-1 |
|---|---|
Molekularformel |
C19H30O8 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H30O8/c20-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-19-3-1-18(17-21)2-4-19/h1-4,17,20H,5-16H2 |
InChI-Schlüssel |
FSEQHTRFTULCPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
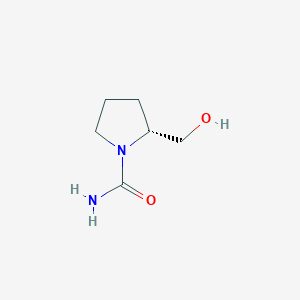
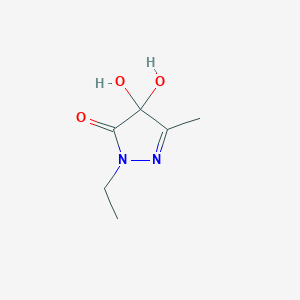

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)

![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
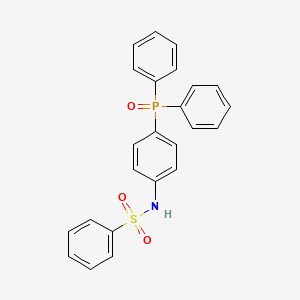
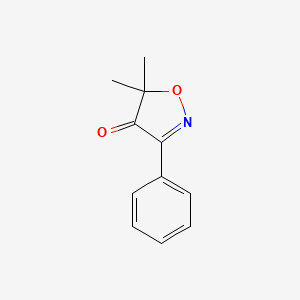
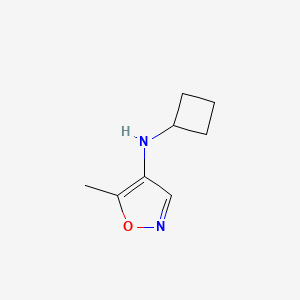
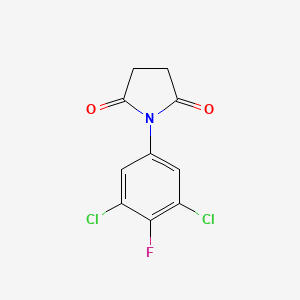
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)
